N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFWNJGIVUDBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the reaction of 3-methylphenylamine with 2-chloropyridine to form an intermediate, which is then reacted with piperazine-1-carboxylic acid under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor antagonists. This compound could be investigated for similar activities.
Medicine
In medicine, compounds like N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-4-(pyridin-3-yl)piperazine-1-carboxamide
- N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-sulfonamide
Uniqueness
N-(3-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it might exhibit different binding affinities or selectivities for molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
